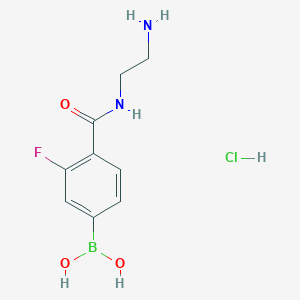

(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride

Description

“(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride” is a boronic acid derivative characterized by a fluorophenyl core substituted with a 2-aminoethyl carbamoyl group at the para position and a boronic acid moiety. The compound’s structure integrates three key functional groups:

- Boronic acid (–B(OH)₂): Enables reversible covalent interactions with diols, making it valuable in biochemical applications such as enzyme inhibition and sensor development .

- 3-Fluorophenyl group: Enhances lipophilicity and metabolic stability, common in medicinal chemistry for improving pharmacokinetics .

- 2-Aminoethyl carbamoyl (–NH–C(=O)–NH–CH₂–CH₂–NH₂): Provides a polar, protonatable group that enhances solubility and facilitates interactions with biological targets like proteases or kinases .

Synthesis: The compound is synthesized under mild aqueous or organic solvent conditions, with careful pH and temperature control to preserve boronic acid stability. Key steps include Suzuki-Miyaura coupling for aryl boronic acid formation and carbamoylation to introduce the aminoethyl group .

Properties

Molecular Formula |

C9H13BClFN2O3 |

|---|---|

Molecular Weight |

262.47 g/mol |

IUPAC Name |

[4-(2-aminoethylcarbamoyl)-3-fluorophenyl]boronic acid;hydrochloride |

InChI |

InChI=1S/C9H12BFN2O3.ClH/c11-8-5-6(10(15)16)1-2-7(8)9(14)13-4-3-12;/h1-2,5,15-16H,3-4,12H2,(H,13,14);1H |

InChI Key |

RPQJSOMRNOARMH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCN)F)(O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylboronic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and filtration to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of cellular processes and protein interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with specific molecular targets. This property allows it to interact with proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The compound’s boronic acid group plays a crucial role in these interactions, enabling it to bind to diols and other functional groups present in biological molecules.

Comparison with Similar Compounds

A. Boronic Acid Group

All compounds share the boronic acid moiety, enabling diol-binding applications. However, electron-withdrawing groups (e.g., –F in the target compound) enhance electrophilicity, improving binding to serine residues in enzymes .

B. Halogen vs. Aminoethyl Carbamoyl

- Chlorine (e.g., in [3], [17]) : Increases cross-coupling reactivity (e.g., Suzuki reactions) but reduces solubility.

- Fluorine (target compound) : Improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

- Aminoethyl Carbamoyl (target compound): Enhances water solubility and target specificity via hydrogen bonding, unlike dimethylamino ([1]) or piperidine ([5]) groups, which may cause steric hindrance.

Solubility and Pharmacokinetics

| Compound | Aqueous Solubility | LogP | Notes |

|---|---|---|---|

| Target Compound | High (due to –NH₂) | 1.2 | Suitable for IV administration |

| {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid | Moderate | 2.1 | Limited CNS penetration |

| 4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid | Low | 3.5 | Requires formulation optimization |

Biological Activity

(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride, a boronic acid derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and biosensor development. This compound is characterized by its ability to interact with various biomolecules, making it a subject of interest in drug development and diagnostic applications.

- Molecular Formula : C12H14BFN2O4

- Molecular Weight : 280.06 g/mol

- CAS Number : 1313712-89-8

Boronic acids, including this compound, are known to form reversible covalent bonds with diols and other biomolecules containing hydroxyl groups. This property is pivotal in their role as:

- Enzyme inhibitors : They can inhibit enzymes that rely on diol-containing substrates.

- Biosensors : Their ability to selectively bind to glycoproteins and other biomolecules facilitates the development of highly sensitive detection systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid have demonstrated:

- Inhibition of Tumor Growth : In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells. The mechanism involves the disruption of microtubule dynamics, which is crucial for cell division.

Interaction with Biomolecules

The compound's boronic acid moiety allows it to interact with glycoproteins through the formation of boronate esters. This interaction has been exploited in the development of biosensors for detecting cancer biomarkers.

Case Study 1: Biosensor Development

A study demonstrated the use of boronic acid-functionalized materials for the detection of carcinoembryonic antigen (CEA), a tumor marker. The biosensor showed high sensitivity and specificity, indicating the potential application of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid in clinical diagnostics.

| Parameter | Value |

|---|---|

| Detection Limit | 1.2 fg/mL |

| Specificity | High |

| Application | Cancer Biomarker Detection |

Case Study 2: Antitumor Activity

In another study, derivatives similar to this compound were evaluated for their antitumor activity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.